

Technical Guide: UV-Vis Absorption Spectrum Properties of Mordant Orange 29

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Compound of Interest

Compound Name: Mordant Orange 29

CAS No.: 6054-86-0

Cat. No.: B1620396

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Executive Summary

Mordant Orange 29 (MO29) is a mono-azo dye characterized by a pyrazolone coupling moiety.^{[1][2]} Unlike simple azo dyes, its spectral behavior is governed by azo-hydrazone tautomerism, metal chelation capability (mordant action), and pH-dependent ionization of its sulfonic and hydroxyl auxochromes.^{[1][2]} This guide provides the structural logic for its absorption profile (

) and a validated protocol for its quantitative analysis.^[1]

Chemical Identity & Structural Basis

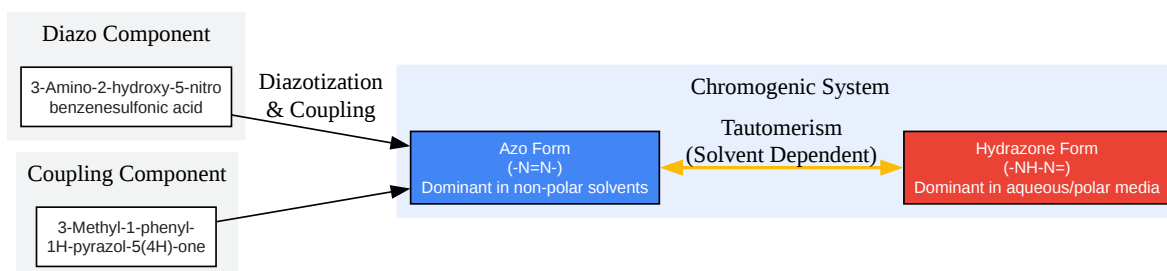
The absorption spectrum of MO29 arises from the conjugation of the azo bond with electron-withdrawing (nitro) and electron-donating (hydroxyl/amino) groups.^[1]

Physicochemical Profile

Property	Detail
Common Name	Mordant Orange 29 (Chrome Orange FL)
CI Number	18744
CAS Number	6054-86-0 (Sodium salt)
Molecular Formula	
Molecular Weight	441.35 g/mol
Chromophore	Azo group () conjugated with pyrazolone ring
Key Auxochromes	Hydroxyl (), Sulfonate (), Nitro ()

Structural Dynamics (Graphviz Diagram)

The following diagram illustrates the chemical structure components and the tautomeric equilibrium that dictates the primary absorption band.



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Figure 1: Structural synthesis and azo-hydrazone tautomeric equilibrium of **Mordant Orange 29**.^{[1][2]} The hydrazone form typically contributes to bathochromic spectral shifts in aqueous solutions.

UV-Vis Spectral Characteristics

Primary Absorption Bands

MO29 exhibits two distinct transitions in the UV-Vis region:

- Transition (High Intensity):
 - Wavelength:
(Solvent dependent).^{[1][2]}
 - Origin: Conjugation across the azo bond connecting the benzene and pyrazolone rings.
 - Appearance: Intense orange color.^{[1][3]}
- Transition (Lower Intensity):
 - Wavelength: Often obscured or appears as a shoulder around
.^[1]
 - Origin: Non-bonding electrons on the azo nitrogens and nitro group oxygen.

Solvatochromism & pH Dependence^[1]

- Solvent Effect: In water, the hydrazone tautomer is stabilized by hydrogen bonding, often resulting in a slight red shift (bathochromic) compared to non-polar solvents.
- pH Effect (Indicator Properties):
 - Acidic pH: Protonation of the phenolic
stabilizes the neutral form.^[1]
 - Alkaline pH: Deprotonation leads to a bathochromic shift (red/deep orange) due to increased electron delocalization from the phenoxide ion (

) into the azo system.[1]

- Isosbestic Point: A clear isosbestic point is typically observed during acid-base titration, indicating a clean two-species equilibrium.[1][2]

Experimental Protocol: Quantitative Characterization

Objective: To determine the molar extinction coefficient (

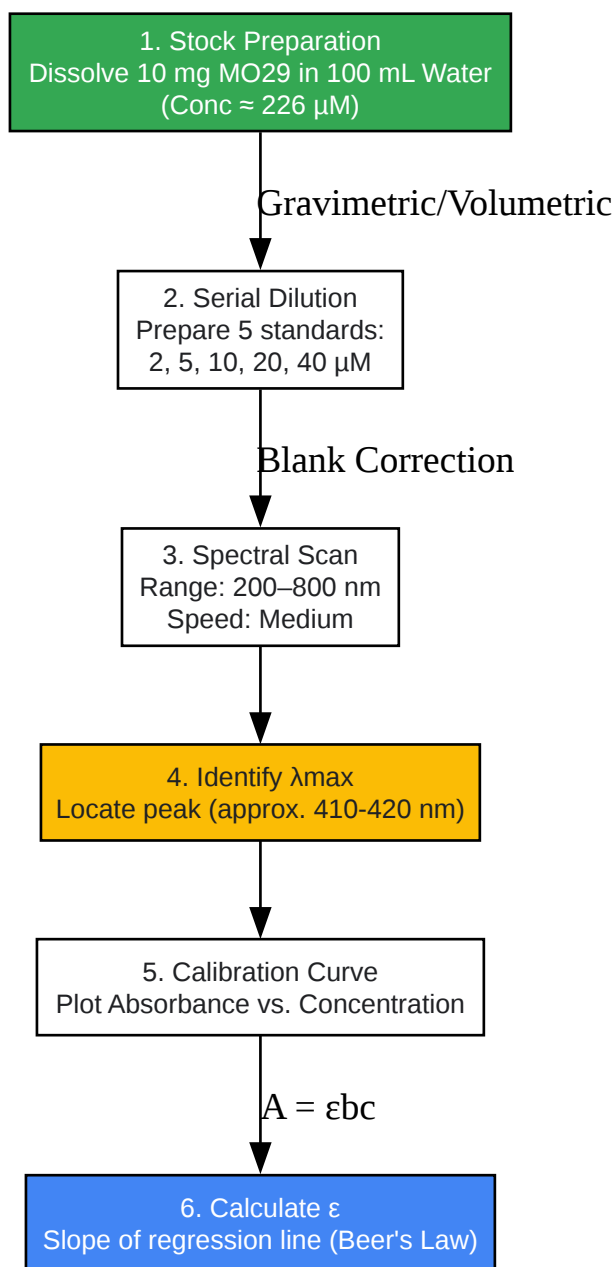
) and

of MO29.

Reagents & Equipment[1][7]

- Analyte: **Mordant Orange 29** (Purity , Sigma-Aldrich or equivalent).[1][2]
- Solvent: Deionized Water (Type I) or Phosphate Buffer (pH 7.0).[1]
- Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or Agilent Cary 60).[1][2]
- Cuvettes: Quartz, 1 cm path length (matched pair).

Workflow Diagram (Graphviz)



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Figure 2: Step-by-step workflow for the spectrophotometric determination of **Mordant Orange 29** extinction coefficient.

Detailed Procedure

- Stock Solution: Accurately weigh

of MO29. Dissolve in

of DI water. Sonicate for 5 minutes to ensure complete dissolution (aggregates can cause scattering).

- Working Standards: Prepare concentrations of 10^{-5} M by diluting the stock.
- Baseline Correction: Run a baseline scan with DI water in both reference and sample cuvettes.^[1]
- Measurement: Scan the standard from 200 to 800 nm to identify the peak absorbance.
- Quantification: Measure Absorbance at 410 nm for all standards.
- Data Analysis: Plot Absorbance (A) vs. Concentration (C). The slope equals $\epsilon \cdot l$ (where ϵ is the molar absorptivity and l is the path length).^[1]

Critical Control Point: Ensure Absorbance values remain below 1.0 to avoid deviations from Beer-Lambert Law due to dye aggregation (dimerization).

Analytical Applications & Troubleshooting

Common Applications

- Photocatalytic Degradation: MO29 is used as a model pollutant.^[1] Its degradation is monitored by the decrease in the 410 nm peak.^[4]
- Metal Complexation: As a "mordant" dye, MO29 forms complexes with various metal ions.

, and

. Complexation typically causes a bathochromic shift (red shift) and hyperchromic effect due to ligand-to-metal charge transfer (LMCT).[1][2]

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Peak Broadening	Dye Aggregation (Dimerization)	Add 10% Ethanol or reduce concentration ().[1][2]
Wavelength Shift	pH Fluctuations	Buffer samples to pH 7.0 using Phosphate buffer.
Low Absorbance	Photobleaching	Protect stock solutions from direct light; use amber glassware.[1][2]

References

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